Phosphorous acid--(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3)
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Overview
Description
Phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) is a chemical compound with a unique structure that combines phosphorous acid and a bicyclic alcohol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) involves the reaction of phosphorous acid with (octahydro-1H-4,7-methanoinden-5-yl)methanol. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may yield phosphorous acid derivatives with lower oxidation states.
Substitution: The hydroxyl group in the (octahydro-1H-4,7-methanoinden-5-yl)methanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include various phosphoric and phosphorous acid derivatives, as well as substituted (octahydro-1H-4,7-methanoinden-5-yl)methanol compounds.
Scientific Research Applications
Phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) include:
Octahydro-1H-4,7-methanoinden-5-yl methacrylate: A related compound with a methacrylate group instead of a hydroxyl group.
Dicyclopentanyl methacrylate: Another similar compound with a different functional group attached to the bicyclic structure.
Uniqueness
Phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) is unique due to its combination of phosphorous acid and a bicyclic alcohol derivative, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Phosphorous acid--(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antiproliferative effects, as well as its applications in various fields.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a phosphorous acid moiety linked to an octahydro-1H-4,7-methanoinden-5-yl group. This structural configuration may influence its biological interactions and efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to octahydro-1H-4,7-methanoinden derivatives. For example, extracts from related plant species demonstrated significant antibacterial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) for these extracts ranged from 62.5 µg/mL to 78.12 µg/mL, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
Maesopsin-6-O-glucoside | 62.5 | E. coli |
Maesopsin-6-O-glucoside | 78.12 | S. aureus |
Antiproliferative Effects
The antiproliferative activity of octahydro-1H-4,7-methanoinden derivatives has also been investigated in various cancer cell lines. In vitro studies showed that certain fractions exhibited significant cytotoxicity against HeLa and A549 cell lines, with IC50 values around 226 µg/mL and 242.52 µg/mL respectively .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
The mechanisms underlying the biological activities of phosphorous acid--(octahydro-1H-4,7-methanoinden-5-yl)methanol are still being elucidated. In silico studies suggest that certain metabolites interact with key proteins involved in bacterial resistance mechanisms, such as the accessory gene regulator protein A (AgrA) in Staphylococcus aureus, potentially disrupting bacterial communication and virulence .
Case Studies
Several case studies have documented the use of octahydro derivatives in therapeutic applications:
- Antibiotic Resistance : A study focused on the efficacy of octahydro derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential role in combating antibiotic resistance.
- Cancer Treatment : Research involving the application of octahydro derivatives in cancer therapy demonstrated promising results in inhibiting tumor growth in vitro, warranting further investigation into their therapeutic potential.
Properties
CAS No. |
804556-27-2 |
---|---|
Molecular Formula |
C33H57O6P |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
phosphorous acid;8-tricyclo[5.2.1.02,6]decanylmethanol |
InChI |
InChI=1S/3C11H18O.H3O3P/c3*12-6-8-4-7-5-11(8)10-3-1-2-9(7)10;1-4(2)3/h3*7-12H,1-6H2;1-3H |
InChI Key |
PAHNBAQYOAFQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3CO.C1CC2C(C1)C3CC2CC3CO.C1CC2C(C1)C3CC2CC3CO.OP(O)O |
Origin of Product |
United States |
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